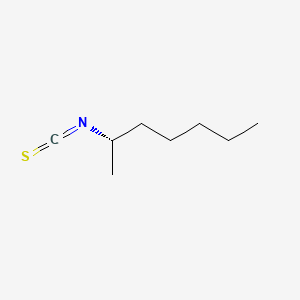

(S)-(+)-2-Heptyl isothiocyanate

Descripción general

Descripción

(S)-(+)-2-Heptyl isothiocyanate is an organic compound belonging to the isothiocyanate family. Isothiocyanates are characterized by the functional group -N=C=S, and they are known for their diverse biological activities. This compound is particularly notable for its chiral nature, meaning it has a specific three-dimensional arrangement that distinguishes it from its enantiomer.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (S)-(+)-2-Heptyl isothiocyanate typically involves the reaction of primary amines with carbon disulfide, followed by the treatment with a desulfurating agent such as T3P (propane phosphonic acid anhydride) . Another method involves the use of isocyanides and elemental sulfur in the presence of catalytic amounts of amine bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) .

Industrial Production Methods: Industrial production of isothiocyanates often employs large-scale reactions using primary amines and carbon disulfide, followed by desulfurization. The process is optimized for high yield and purity, often involving purification techniques such as column chromatography .

Análisis De Reacciones Químicas

Nucleophilic Addition Reactions

The isothiocyanate group reacts with nucleophiles via thiophilic attack at the carbon atom. Key reactions include:

1.1 Amine Additions

Primary and secondary amines form stable thiourea derivatives:

This reaction proceeds under mild conditions (25–40°C) in aprotic solvents like THF or DCM . For example, reaction with benzylamine yields a thiourea derivative with 89% efficiency .

1.2 Alcohol Additions

Alcohols generate O-thiocarbamates:

Methanol and ethanol reactions require catalytic bases (e.g., triethylamine) to deprotonate the alcohol .

1.3 Thiol Additions

Thiols form dithiocarbamates:

Thiophenol derivatives exhibit higher reactivity than alcohols due to sulfur’s polarizability .

Cycloaddition Reactions

The isothiocyanate group participates in [2+2] and [4+1] cycloadditions:

2.1 With Azides

Reaction with organic azides yields tetrazoles:

This reaction is catalyzed by Cu(I) at 60°C .

2.2 With Alkenes

Electron-deficient alkenes undergo [4+1] cycloadditions to form thiazolidinones:

Yields exceed 75% in DMF at 80°C .

Oxidation and Reduction

3.1 Oxidation

Hydrogen peroxide oxidizes the isothiocyanate group to isocyanate:

This transformation is useful for synthesizing ureas .

3.2 Reduction

Lithium aluminum hydride reduces the isothiocyanate to a primary amine:

The reaction requires anhydrous conditions and proceeds at -20°C .

Desulfurization Reactions

4.1 With Phosphines

Triphenylphosphine desulfurizes isothiocyanates to isocyanides:

This method is employed in peptide synthesis .

4.2 With Tosyl Chloride

Tosyl chloride facilitates decomposition of intermediate dithiocarbamates:

Yields range from 70–85% in dichloromethane .

Comparative Reaction Table

Mechanistic Insights

-

Electrophilic Character : The carbon in -N=C=S is highly electrophilic, enabling rapid nucleophilic attacks .

-

Steric Effects : The branched heptyl chain at C-2 influences reaction rates; bulkier nucleophiles show reduced reactivity due to steric hindrance .

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate cycloadditions by stabilizing transition states .

Aplicaciones Científicas De Investigación

(S)-(+)-2-Heptyl isothiocyanate has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential antimicrobial and anticancer properties.

Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of (S)-(+)-2-Heptyl isothiocyanate involves its interaction with cellular proteins and enzymes. It can modify proteins by forming covalent bonds with thiol groups, leading to the inhibition of enzyme activity. This modification can trigger various cellular pathways, including the activation of the Nrf2 pathway, which plays a crucial role in antioxidative and anti-inflammatory responses .

Comparación Con Compuestos Similares

Sulforaphane: Known for its potent anticancer properties.

Phenyl ethyl isothiocyanate: Studied for its antimicrobial and anticancer activities.

Allyl isothiocyanate: Notable for its antimicrobial properties.

Uniqueness: (S)-(+)-2-Heptyl isothiocyanate is unique due to its specific chiral configuration, which can result in different biological activities compared to its racemic or enantiomeric counterparts. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry .

Actividad Biológica

(S)-(+)-2-Heptyl isothiocyanate, a sulfur-containing compound, is part of the isothiocyanate family, which is well-known for its diverse biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacokinetics, and potential therapeutic applications, particularly in cancer prevention and treatment.

Target Interaction

Isothiocyanates, including this compound, primarily interact with glutathione S-transferase (GST) enzymes. This interaction is crucial for the detoxification processes within cells. The compound forms covalent bonds with cellular targets through its reactive electrophilic carbon, which interacts with sulfhydryl groups on proteins.

Cellular Effects

Research indicates that this compound can induce apoptosis and inhibit cell proliferation in cancer cells. This is achieved by modulating various signaling pathways associated with cell growth and survival. For instance, it can activate stress response pathways that lead to programmed cell death.

Pharmacokinetics

The pharmacokinetic profile of this compound involves its metabolism through the mercapturic acid pathway . This includes conjugation with glutathione followed by enzymatic degradation, which facilitates its elimination from the body. The compound exhibits time- and concentration-dependent effects on cellular activities, suggesting that both dosage and exposure duration are critical factors influencing its biological effects.

Anticancer Properties

This compound has shown significant potential in cancer prevention. It induces phase II detoxifying enzymes and exhibits anticancer effects through various mechanisms:

- Inhibition of Cytochrome P450 Enzymes : This modulation can reduce the activation of pro-carcinogens.

- Activation of Nrf2 Pathway : This pathway enhances the expression of protective enzymes against oxidative stress.

- Induction of Apoptosis : The compound can activate apoptotic pathways in cancer cells, leading to reduced tumor growth.

Antimicrobial Properties

Apart from its anticancer activities, this compound also exhibits antimicrobial properties. It has been shown to affect metabolic processes related to inflammation and oxidative stress, potentially making it useful in treating infections caused by various pathogens .

Case Studies

Several studies have highlighted the effectiveness of isothiocyanates in cancer prevention:

- A study demonstrated that dietary administration of phenethyl isothiocyanate significantly reduced tumor size when administered concurrently with carcinogens but not afterward. This suggests a critical timing aspect for efficacy.

- Another investigation reported that various isothiocyanates could inhibit the proliferation of human cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Research Findings Summary Table

| Biological Activity | Mechanism | Outcome |

|---|---|---|

| Anticancer | Induces phase II enzymes; activates Nrf2 | Reduced tumor growth |

| Apoptosis induction | Modulates signaling pathways; inhibits proliferation | Increased cancer cell death |

| Antimicrobial | Affects metabolic processes; reduces inflammation | Inhibition of pathogen growth |

Propiedades

IUPAC Name |

(2S)-2-isothiocyanatoheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NS/c1-3-4-5-6-8(2)9-7-10/h8H,3-6H2,1-2H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPTLUDLHIIYPNC-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H](C)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426868 | |

| Record name | (S)-(+)-2-Heptyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

737000-94-1 | |

| Record name | (S)-(+)-2-Heptyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.